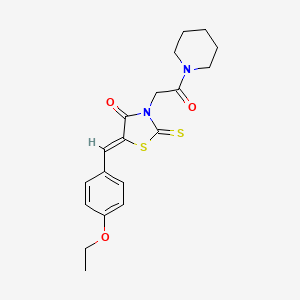

(Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one

Description

This compound belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a 4-ethoxybenzylidene group at position 5, a 2-oxo-2-(piperidin-1-yl)ethyl substituent at position 3, and a thioxo group at position 2. The Z-configuration of the benzylidene moiety is critical for its bioactivity, as stereochemistry influences molecular interactions with biological targets .

Synthesis typically involves a Knoevenagel condensation between 2-thioxothiazolidin-4-one derivatives and substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid and sodium acetate) .

Properties

IUPAC Name |

(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-(2-oxo-2-piperidin-1-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-2-24-15-8-6-14(7-9-15)12-16-18(23)21(19(25)26-16)13-17(22)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11,13H2,1H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVMNKLZXASBRL-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research, anti-HIV activity, and enzyme inhibition. This article synthesizes current research findings regarding the biological activity of this compound and related derivatives.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their significant pharmacological potential. They exhibit a variety of biological activities, including:

- Anticancer : Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antiviral : Some compounds have shown promise in inhibiting viral replication, particularly against HIV.

- Enzyme Inhibition : These compounds often act as inhibitors for various enzymes, including kinases and tyrosinases.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with thiazolidinones. The structural modifications at the 4-position and the piperidine moiety are crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, a review indicated that these compounds could inhibit cancer cell proliferation by targeting various signaling pathways and enzymes involved in tumor growth. Specific thiazolidinone derivatives have shown IC50 values in low micromolar ranges against different cancer cell lines, suggesting potent anticancer activity .

Anti-HIV Activity

Research involving molecular docking simulations has been conducted to evaluate the anti-HIV properties of similar thiazolidinone derivatives. While initial studies indicated that some compounds exhibited toxicity towards host cells, limiting their therapeutic potential against HIV, further refinements in structure may enhance efficacy while reducing cytotoxicity .

Enzyme Inhibition

Thiazolidinones have been explored as inhibitors of various enzymes. For example, studies on 2-thioxothiazolidin-4-one derivatives have shown inhibitory effects on PIM kinases, which are implicated in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence enzyme binding affinity and selectivity.

Case Studies

- Anticancer Studies : A series of thiazolidinone derivatives were synthesized and tested against breast cancer cell lines. Results indicated that specific substitutions at the benzylidene position enhanced cytotoxicity significantly, with some compounds achieving IC50 values below 10 µM .

- Anti-HIV Research : In silico studies revealed that certain thiazolidinone derivatives could effectively bind to the gp41 protein of HIV, although subsequent biological assays indicated high cytotoxicity that overshadowed antiviral efficacy .

- Enzyme Inhibition : A recent study focused on the inhibitory effects of a thiazolidinone derivative on tyrosinase activity. The compound exhibited competitive inhibition with an IC50 value indicating effective enzyme blockade, thus presenting potential applications in skin whitening agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse biological activities depending on substituents at positions 3 and 3. Below is a detailed comparison of the target compound with analogs reported in recent studies:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Position 5 (Benzylidene Group) :

- Electron-donating groups (e.g., 4-ethoxy, 4-hydroxy-3-methoxy) enhance antioxidant activity by stabilizing radical intermediates .

- Bulky substituents (e.g., 4-isopropyl) improve antimicrobial activity by increasing membrane permeability .

- Position 3 (Side Chain) :

- Hydroxyphenyl groups introduce hydrogen-bonding capacity, critical for antifungal activity against Candida species .

Stereochemical Influence :

- The Z-configuration of the benzylidene moiety is essential for planar molecular geometry, facilitating π-π stacking with enzyme active sites (e.g., tyrosinase inhibition in compound II from ).

Enzyme Inhibition :

- Compounds with 4-ethoxy or 4-hydroxy-3-methoxy groups show moderate anti-tyrosinase activity (IC₅₀ ~10–20 μM), comparable to kojic acid .

- The target compound’s piperidin-1-yl group may mimic natural substrates of proteases or kinases, though experimental validation is pending.

Antimicrobial Activity :

Q & A

Synthesis Optimization

Q: How can the synthesis of (Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one be optimized for improved yield and purity? A:

- Methodology : Employ a Knoevenagel condensation between 3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one and 4-ethoxybenzaldehyde. Use glacial acetic acid as the solvent with anhydrous sodium acetate as a catalyst (1.5–2.0 equivalents) under reflux for 6–8 hours .

- Purification : Post-reaction, precipitate the product in ice-cold water, filter, and recrystallize from ethanol or DMF-acetic acid mixtures to enhance purity .

- Yield Improvement : Optimize molar ratios (1:1.2 for aldehyde:thiazolidinone) and monitor reaction progress via TLC (mobile phase: 20% ethyl acetate/hexane) .

Structural Characterization

Q: What advanced techniques confirm the Z-configuration and crystal structure of this compound? A:

- X-ray Diffraction (XRD) : Resolve the Z-configuration via single-crystal XRD, analyzing dihedral angles between the 4-ethoxybenzylidene and thiazolidinone rings (e.g., ~16° in analogous structures ).

- NMR Spectroscopy : Use H NMR coupling constants ( ~12–16 Hz for Z-alkene protons) and C NMR to confirm stereochemistry .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O, C–H···S) to validate crystal packing and stability .

Biological Activity Screening

Q: What methodologies are recommended for evaluating antimicrobial and anticancer potential? A:

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC values to cisplatin. Include ROS detection (DCFH-DA probe) to assess oxidative stress modulation .

- Enzyme Inhibition : Test against hemoglobin subunits (α/β) via fluorescence quenching or SPR to identify binding interactions .

Mechanism of Action

Q: How can researchers elucidate the mechanism of action, particularly enzyme interactions? A:

- Molecular Docking : Use AutoDock/Vina to model binding to hemoglobin subunits (PDB: 1HHO) or ROS-related enzymes (e.g., NADPH oxidase), focusing on hydrogen bonds with the thioxothiazolidinone core .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for target enzymes .

- Cellular Pathways : Use Western blotting to assess apoptosis markers (e.g., Bax/Bcl-2) in treated cancer cells .

Structure-Activity Relationship (SAR) Studies

Q: How do the ethoxy and piperidin-1-yl groups influence bioactivity? A:

- Ethoxy Group : Compare with analogs (e.g., 4-chloro or 4-fluoro substituents) to evaluate electron-donating effects on solubility and membrane permeability .

- Piperidin-1-yl Moiety : Test truncated analogs (e.g., ethyl vs. piperidinyl) to assess the role of the tertiary amine in cellular uptake or target binding .

- Computational SAR : Apply DFT (B3LYP/6-31G(d,p)) to calculate electrostatic potential maps, correlating substituent electronegativity with activity .

Data Contradictions

Q: How to resolve discrepancies in reported biological activity data? A:

- Assay Standardization : Normalize protocols (e.g., incubation time, cell density) across studies. For example, ROS assays may vary due to probe concentration (5–10 µM DCFH-DA) .

- Solubility Factors : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .

- Structural Confirmation : Re-evaluate inactive compounds via XRD or HPLC to rule out stereochemical impurities .

Computational Modeling

Q: What computational approaches predict reactivity and binding affinity? A:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., hemoglobin) in explicit solvent (TIP3P water) for 100 ns to assess binding stability .

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~3.5, BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.